2-chloro-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
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Description
2-chloro-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C17H16ClN5O2 and its molecular weight is 357.8. The purity is usually 95%.
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Scientific Research Applications
Intermolecular Interactions and Structural Analysis
Research involving antipyrine-like derivatives, including compounds similar to 2-chloro-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide, focuses on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. Such studies reveal insights into the crystal packing, stabilized by hydrogen bonds and π-interactions, providing a deeper understanding of the molecular interactions and stability of these compounds (Saeed et al., 2020).
Synthesis and Biological Evaluation
Several studies have been conducted on the synthesis and evaluation of pyrazolopyrimidines derivatives for their anticancer and anti-inflammatory properties. These investigations involve the condensation of carboxamide with aromatic aldehydes and further chemical reactions to produce compounds with potential biological activities (Rahmouni et al., 2016).
Anticancer Activity
Research into pyrazolo[3,4-d]pyrimidin-4-one derivatives has shown that these compounds exhibit significant anticancer activities. The synthesis process involves the hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, followed by reactions with various chemical agents. The resulting compounds have been tested on different cancer cell lines, demonstrating promising inhibitory activities (Abdellatif et al., 2014).
Antimicrobial and Anti-Inflammatory Applications
Studies on novel Schiff bases derived from aminophenazone, which is structurally related to the compound , highlight their antimicrobial activities. These compounds, synthesized through a series of chemical reactions, have been tested against various bacterial strains, revealing moderate to good antibacterial efficacy (Asiri & Khan, 2010).
Synthesis of Heterocyclic Compounds
Research on the synthesis of pyrimidine linked pyrazole heterocyclics explores the cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with substituted acid hydrazides. These compounds, after being evaluated for insecticidal and antimicrobial potential, offer insights into the relationship between chemical structure and biological activity (Deohate & Palaspagar, 2020).
Properties
IUPAC Name |
2-chloro-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-9-8-14(20-16(25)12-6-4-5-7-13(12)18)23(22-9)17-19-11(3)10(2)15(24)21-17/h4-8H,1-3H3,(H,20,25)(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQRSAUOQXHYJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2Cl)C3=NC(=C(C(=O)N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.